6-(3-methoxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
6-(3-methoxypropyl)-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-4-6-12(7-5-11)15-14-13(18-17(22)19-15)10-20(16(14)21)8-3-9-23-2/h4-7,15H,3,8-10H2,1-2H3,(H2,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUUOMBQWINTCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCCOC)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3-methoxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound belonging to the pyrrolopyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, enzyme inhibition capabilities, and structure-activity relationships (SAR).
The compound's structure features a pyrrolopyrimidine core, which is known for its diverse biological activities. The presence of methoxy and propyl groups contributes to its lipophilicity and may enhance its interaction with biological targets.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrrolopyrimidine derivatives. These compounds often act as inhibitors of specific kinases involved in tumor growth and proliferation.
- Mechanism of Action : The compound exhibits cytotoxicity through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition disrupts cellular proliferation in cancer cells .
-
Case Studies :
- In a study focusing on various pyrrolopyrimidine derivatives, it was found that certain compounds demonstrated significant inhibitory activity against cancer cell lines such as U87 glioblastoma with IC50 values in the nanomolar range .
- Research indicated that derivatives of this compound could effectively inhibit the mTOR pathway, which is crucial in regulating cell growth and metabolism in cancer cells .
2. Enzyme Inhibition
The compound has shown promise as an inhibitor of several kinases:
- Targeted Kinases : It has been reported to selectively inhibit kinases such as Src and VEGFR-2, which are involved in angiogenesis and tumor progression .
- Selectivity : The selectivity profile indicates that while it inhibits certain kinases effectively, it shows minimal activity against others, suggesting a potential for reduced side effects in therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and potential binding affinity to targets |
| Propyl Chain | May improve solubility and bioavailability |
| Tetrahydro Ring | Contributes to conformational flexibility necessary for enzyme binding |
Research Findings
Recent literature emphasizes the ongoing exploration of pyrrolopyrimidine derivatives:
- A review highlighted their role as effective anticancer agents due to their ability to inhibit key signaling pathways associated with tumor growth .
- Another study identified novel derivatives with improved potency against microtubule dynamics, showcasing the versatility of this scaffold in drug design .
Preparation Methods
Synthesis of 4-(p-Tolyl)pyrimidine Intermediate
The p-tolyl group is introduced at the 4-position using a Suzuki-Miyaura coupling. Starting with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, protection with N-(trimethylsilyl)ethoxymethyl (SEM) yields a stabilized intermediate. Subsequent coupling with p-tolylboronic acid in the presence of Pd₂(dba)₃ and SPhos ligand affords the 4-(p-tolyl)-SEM-protected pyrrolopyrimidine in 65–72% yield.
Reaction Conditions :
N-Alkylation with 3-Methoxypropyl Group
The SEM-protected intermediate undergoes alkylation using 3-methoxypropyl bromide under phase-transfer conditions. Tetrabutylammonium iodide (TBAI) facilitates the reaction in a DMF/K₂CO₃ system, achieving 78% yield. SEM deprotection is then performed with trifluoroacetic acid (TFA) followed by NaHCO₃ neutralization.
Cyclization to Form the Tetrahydro Core
The linear precursor is cyclized using a Dean-Stark trap to remove water, promoting intramolecular amidation. Employing p-toluenesulfonic acid (p-TsOH) in toluene at reflux yields the tetrahydro-pyrrolopyrimidine scaffold. Final oxidation of the dihydrodione to the dione is achieved with MnO₂ in dichloromethane (82% yield).
Synthetic Route 2: Zinc-Mediated Reductive Cyclization
Preparation of Nitropyrimidine Precursor
Condensation of 2-phenyl-4-ethoxy-5-nitropyrimidine with ethyl acetoacetate in an alkaline medium generates a nitro-substituted intermediate. Zinc dust in acetic acid at 70–90°C reduces the nitro group, facilitating cyclization to form the pyrrolopyrimidine core (83% yield).
Key Steps :
Functionalization with 3-Methoxypropyl and p-Tolyl Groups
Post-cyclization, the hydroxyl group at position 4 is etherified with 3-methoxypropanol via Mitsunobu reaction (DIAD, PPh₃, 0°C to RT, 68% yield). The p-tolyl group is introduced at position 6 via Ullmann coupling with p-tolyl iodide and CuI/L-proline catalyst.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Pd-Catalyzed) | Route 2 (Zn-Mediated) |
|---|---|---|
| Overall Yield | 52% | 61% |
| Key Steps | Cross-coupling, Alkylation | Reductive Cyclization |
| Purification Complexity | High (RP-HPLC) | Moderate (Crystallization) |
| Scalability | Limited by Pd cost | High (Zn affordability) |
| Functional Group Tolerance | Sensitive to steric effects | Robust to electron-withdrawing groups |
Mechanistic Insights and Optimization Challenges
Palladium-Catalyzed Cross-Coupling
The Suzuki reaction’s efficiency depends on the electronic nature of the boronic acid. Electron-rich p-tolyl groups enhance transmetalation rates but may lead to homocoupling byproducts. Ligand selection (SPhos vs. XPhos) critically impacts mono- vs. diarylation selectivity.
Reductive Cyclization
Zinc mediates simultaneous nitro reduction and cyclization via a radical intermediate. Acetic acid acts as both solvent and proton donor, stabilizing the transition state. Excessive Zn or elevated temperatures risk over-reduction of the dione moiety.
Q & A
Q. What are the recommended synthetic routes for 6-(3-methoxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how can yield be optimized?
- Methodological Answer : The synthesis of pyrrolo[3,4-d]pyrimidine derivatives typically involves multi-step routes. A common approach includes:
Cyclocondensation : React barbituric acid derivatives with substituted phenols or amines under acidic conditions to form the pyrimidine core .
Alkylation : Introduce the 3-methoxypropyl substituent via nucleophilic substitution or Mitsunobu reaction, optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance regioselectivity .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
Yield Optimization :
- Control reaction time (monitor via TLC) to prevent over-alkylation.
- Use catalytic bases (e.g., K₂CO₃) to accelerate substituent introduction .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Employ a combination of:
- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., methoxypropyl protons at δ 3.2–3.5 ppm; p-tolyl aromatic protons at δ 7.1–7.3 ppm) .
- X-ray Crystallography : Resolve the fused bicyclic system and verify stereochemistry (if applicable) .
- Mass Spectrometry : Validate molecular weight (expected [M+H]⁺ ~370–380 Da) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen for:
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or PARP using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility : Pre-screen in PBS/DMSO mixtures to ensure bioavailability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodological Answer : Design analogs with variations in:
- Substituents : Replace p-tolyl with electron-withdrawing groups (e.g., fluoro, nitro) to assess electronic effects on target binding .
- Linker Length : Modify the methoxypropyl chain to methoxyethyl or methoxybutyl to study steric effects .
Experimental Workflow :
Synthesize analogs using parallel combinatorial chemistry.
Test in enzyme/cell-based assays and correlate activity with structural descriptors (e.g., logP, polar surface area) .
Perform molecular docking (AutoDock Vina) to predict binding poses .
Q. What strategies mitigate challenges in isolating synthetic by-products or diastereomers?
- Methodological Answer :
- Chromatographic Resolution : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients for enantiomer separation .
- Crystallization-Driven Purification : Exploit differential solubility of diastereomers in ethanol/water mixtures .
- HPLC-MS Monitoring : Identify by-products via retention time and fragmentation patterns .
Q. How can computational modeling predict its interaction with biological targets?
- Methodological Answer :
Target Identification : Use SwissTargetPrediction to prioritize kinases or GPCRs based on structural similarity .
Q. Molecular Dynamics (MD) Simulations :
- Parameterize the compound using GAFF force fields.
- Simulate binding stability in complex with PARP-1 (e.g., 100 ns trajectories in GROMACS) .
Free Energy Calculations : Compute binding affinities via MM-PBSA to rank analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
